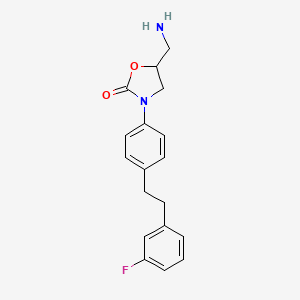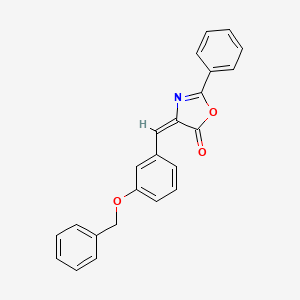
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is a chiral compound with a molecular formula of C16H15NO2 and a molecular weight of 253.3 g/mol . This compound features a phenyl group attached to a dihydrooxazole ring, which is further connected to a phenylmethanol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Dihydrooxazole Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the dihydrooxazole ring.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the dihydrooxazole ring in the presence of a Lewis acid catalyst.
Introduction of the Phenylmethanol Moiety: The final step involves the reduction of a phenyl ketone to the corresponding phenylmethanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol moiety can be oxidized to the corresponding phenyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The phenyl ketone can be reduced back to the phenylmethanol using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.
Major Products Formed
Oxidation: Phenyl ketone derivatives.
Reduction: Phenylmethanol derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenyl derivatives.
Scientific Research Applications
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol can be compared with other similar compounds, such as:
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol: The enantiomer of the compound, which has a different spatial arrangement of atoms and may exhibit different biological activities.
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)pyridin-4-ol): A structurally similar compound with a pyridin-4-ol moiety instead of phenylmethanol, which may have different chemical and biological properties.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H15NO2/c18-10-12-6-8-14(9-7-12)16-17-15(11-19-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2/t15-/m1/s1 |
InChI Key |
PCJFDNJKNIQQMG-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
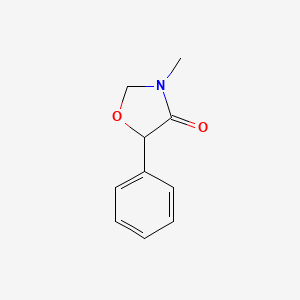
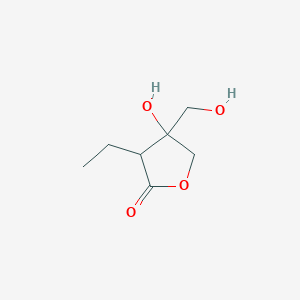
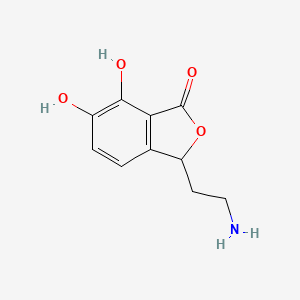
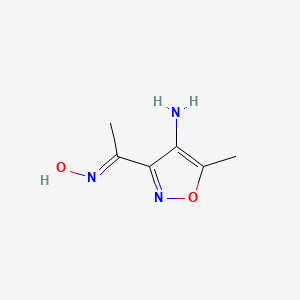
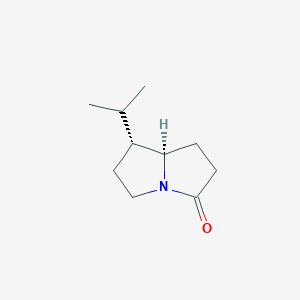
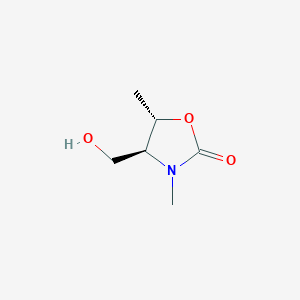
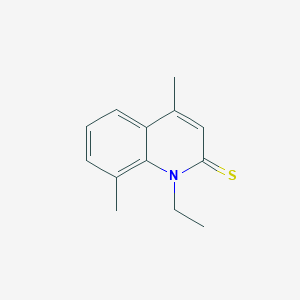
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)

